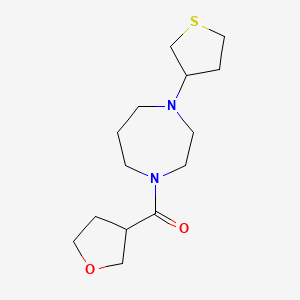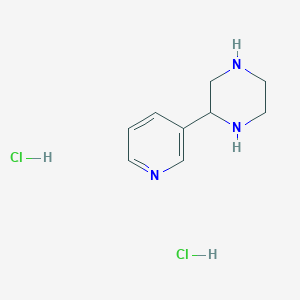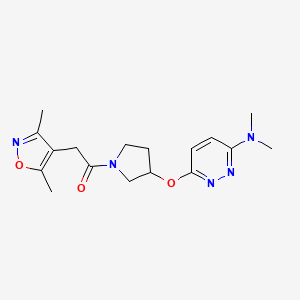
2-(2,2-Dichloro-1-methylcyclopropyl)ethan-1-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,2-Dichloro-1-methylcyclopropyl)ethan-1-amine hydrochloride, also known as DCMC, is a compound that has been widely used in scientific research. This compound is a cyclopropane derivative that has been shown to have various biochemical and physiological effects.
作用机制
The mechanism of action of 2-(2,2-Dichloro-1-methylcyclopropyl)ethan-1-amine hydrochloride involves the inhibition of enzymes and proteins by binding to their active sites. The cyclopropane ring in 2-(2,2-Dichloro-1-methylcyclopropyl)ethan-1-amine hydrochloride is known to be a bioisostere of various functional groups, which allows it to mimic the structure of the substrate and bind to the active site of the enzyme or protein. This results in the inhibition of the enzyme or protein activity.
Biochemical and Physiological Effects:
2-(2,2-Dichloro-1-methylcyclopropyl)ethan-1-amine hydrochloride has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of monoamine oxidase, which is an enzyme that is responsible for the breakdown of neurotransmitters such as dopamine and serotonin. 2-(2,2-Dichloro-1-methylcyclopropyl)ethan-1-amine hydrochloride has also been shown to inhibit the activity of histone deacetylase, which is an enzyme that is involved in the regulation of gene expression. Additionally, 2-(2,2-Dichloro-1-methylcyclopropyl)ethan-1-amine hydrochloride has been shown to have antiproliferative and cytotoxic effects on cancer cells.
实验室实验的优点和局限性
The advantages of using 2-(2,2-Dichloro-1-methylcyclopropyl)ethan-1-amine hydrochloride in lab experiments include its high purity, stability, and effectiveness as an enzyme and protein inhibitor. However, the limitations of using 2-(2,2-Dichloro-1-methylcyclopropyl)ethan-1-amine hydrochloride include its potential toxicity and the need for careful handling and disposal.
未来方向
There are several future directions for the use of 2-(2,2-Dichloro-1-methylcyclopropyl)ethan-1-amine hydrochloride in scientific research. One potential application is in the development of new therapies for cancer. 2-(2,2-Dichloro-1-methylcyclopropyl)ethan-1-amine hydrochloride has been shown to have antiproliferative and cytotoxic effects on cancer cells, which makes it a potential candidate for the development of new cancer treatments. Additionally, 2-(2,2-Dichloro-1-methylcyclopropyl)ethan-1-amine hydrochloride can be used as a building block in the synthesis of new compounds that have potential therapeutic applications. Finally, further research is needed to investigate the potential toxicity of 2-(2,2-Dichloro-1-methylcyclopropyl)ethan-1-amine hydrochloride and to develop safer handling and disposal methods.
In conclusion, 2-(2,2-Dichloro-1-methylcyclopropyl)ethan-1-amine hydrochloride is a compound that has been widely used in scientific research due to its effectiveness as an enzyme and protein inhibitor. Its biochemical and physiological effects have been studied extensively, and it has shown potential for the development of new therapies for cancer. However, careful handling and disposal methods are necessary due to its potential toxicity. Further research is needed to investigate its potential therapeutic applications and to develop safer handling and disposal methods.
合成方法
2-(2,2-Dichloro-1-methylcyclopropyl)ethan-1-amine hydrochloride can be synthesized by reacting 2,2-dichlorocyclopropane carboxylic acid with methylamine hydrochloride in the presence of a base. The reaction yields 2-(2,2-Dichloro-1-methylcyclopropyl)ethan-1-amine hydrochloride hydrochloride as a white crystalline solid. The purity of the compound can be determined by various analytical techniques such as NMR and HPLC.
科学研究应用
2-(2,2-Dichloro-1-methylcyclopropyl)ethan-1-amine hydrochloride has been used in various scientific research studies as a tool to investigate the mechanism of action of various enzymes and proteins. It has been shown to be an effective inhibitor of several enzymes such as monoamine oxidase and histone deacetylase. 2-(2,2-Dichloro-1-methylcyclopropyl)ethan-1-amine hydrochloride has also been used as a building block in the synthesis of various compounds that have potential therapeutic applications.
属性
IUPAC Name |
2-(2,2-dichloro-1-methylcyclopropyl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11Cl2N.ClH/c1-5(2-3-9)4-6(5,7)8;/h2-4,9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKZWDULHTMNUDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(Cl)Cl)CCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[6-Chloro-4-(3,4-dimethylphenyl)sulfonylquinolin-3-yl]-phenylmethanone](/img/structure/B2927324.png)
![2-[2-(2-Bromo-4-methylphenoxy)ethylsulfanyl]pyrimidine](/img/structure/B2927325.png)
![Methyl 3-[[2-(cyanomethylamino)-2-oxoethyl]amino]adamantane-1-carboxylate](/img/structure/B2927326.png)
![5-[1-(2,2-Difluoroethyl)-3-methylpyrazol-4-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2927327.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)butyramide](/img/structure/B2927328.png)
![benzyl 2-(1-methyl-2,4-dioxo-7-phenyl-1,2-dihydrooxazolo[2,3-f]purin-3(4H)-yl)acetate](/img/no-structure.png)


![1-(2-methoxyphenyl)-4-methyl-7-((pyridin-3-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2927334.png)
![1-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2927336.png)

![3-[2-(phenylamino)-6H-1,3,4-thiadiazin-5-yl]chromen-2-one](/img/structure/B2927341.png)

